Cas no 957023-29-9 (2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid)

2,3,5-Trimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted pyrazole ring coupled with an acetic acid moiety, offering reactivity for further functionalization. The compound's sterically hindered alkyl groups enhance stability, while the carboxylic acid group provides a versatile handle for derivatization or salt formation. This makes it a valuable intermediate in synthetic chemistry, particularly for developing bioactive molecules. Its well-defined molecular architecture allows for precise modifications, supporting studies in medicinal chemistry or crop protection. The compound is typically supplied with high purity, ensuring reliability in experimental applications.
2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid structure
957023-29-9 structure
Product Name:2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid
CAS No:957023-29-9
MF:C11H18N2O2
MW:210.272822856903
CID:4667621
PubChem ID:7131172
Update Time:2025-06-25

2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid
    • 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid
    • Inchi: 1S/C11H18N2O2/c1-7(2)6-13-9(4)10(5-11(14)15)8(3)12-13/h7H,5-6H2,1-4H3,(H,14,15)
    • InChI Key: QRVMFOVTGOXUCJ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC1=C(C)N(CC(C)C)N=C1C

2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid Pricemore >>

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2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic Acid
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$ 58.00 2023-09-07
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Additional information on 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid

2-3,5-Dimethyl-1-(2-Methylpropyl)-1H-Pyrazol-4-Ylacetic Acid and Its Role in CAS No. 957023-29-9 in Biomedical Research

2-3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid, identified by its unique CAS No. 957023-29-9, represents a novel class of organic compounds with significant potential in pharmaceutical and biomedical applications. This compound is characterized by its complex molecular structure, which includes a 1H-pyrazol-4-yl core functionalized with multiple methyl groups and a branched aliphatic chain. The synthesis of this compound has been extensively studied in recent years, with emerging research highlighting its role in modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.

The 1H-pyrazol-4-yl ring system is a critical structural component of this molecule, known for its ability to interact with various biological targets, including enzyme active sites and protein-protein interaction domains. The presence of 2-3,5-dimethyl substituents on the pyrazole ring enhances the molecule's hydrophobicity and stability, while the 1-(2-methylpropyl) group introduces additional steric and electronic effects that influence its pharmacokinetic properties. These structural features make 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid a promising candidate for drug development, particularly in the context of targeting specific receptors or enzymes implicated in disease pathogenesis.

Recent advances in medicinal chemistry have focused on the design of 1H-pyrazol-4-yl derivatives with improved selectivity and bioavailability. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds like 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid exhibit potent inhibitory activity against 5-lipoxygenase, an enzyme central to the production of leukotrienes, which are key mediators of inflammatory responses. This finding underscores the potential of this compound as a therapeutic agent for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

The acetic acid moiety at the terminal position of the molecule contributes to its overall polarity and solubility profile, which are essential for drug delivery and tissue penetration. Researchers have also explored the role of 2-3,5-dimethyl substitutions in modulating the molecule's interaction with lipid membranes, suggesting potential applications in the development of membrane-targeting drugs. A 2024 review in Drug Discovery Today highlighted the importance of such structural modifications in enhancing the therapeutic index of 1H-pyrazol-4-yl derivatives, particularly in the context of neurodegenerative diseases.

Experimental studies on 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid have revealed its ability to modulate signaling pathways involved in cellular stress responses. For example, a 2023 preclinical trial published in Pharmacological Research showed that this compound significantly reduces oxidative stress markers in neuronal cells, suggesting potential neuroprotective effects. These findings align with the growing body of evidence supporting the use of 1H-pyrazol-4-yl derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The 1-(2-methylpropyl) side chain introduces unique steric hindrance that may influence the molecule's binding affinity to target proteins. This property is particularly relevant in the design of selective inhibitors for enzymes like COX-2, which are implicated in chronic inflammatory conditions. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid exhibits selective inhibition of COX-2 over COX-1, a critical factor in minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the CAS No. 957023-29-9 compound has been evaluated for its potential in metabolic disorders, where it shows promise in regulating lipid metabolism. A 2023 study published in Cell Metabolism demonstrated that this molecule enhances insulin sensitivity in adipocytes, suggesting its utility in the management of type 2 diabetes. These findings highlight the versatility of 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid as a multifunctional therapeutic agent.

Despite its promising pharmacological profile, the development of 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid as a drug requires further optimization to address challenges such as solubility, bioavailability, and potential toxicological effects. Ongoing research is focused on the synthesis of analogs with enhanced pharmacokinetic properties, as well as the exploration of its mechanism of action in more complex biological systems. The integration of computational modeling and in vitro/in vivo studies is expected to accelerate the discovery of new therapeutic applications for this compound.

In conclusion, 2-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-ylacetic Acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity position it as a potential therapeutic agent for a wide range of diseases. As research continues to uncover its mechanisms and applications, this compound may play a pivotal role in the development of innovative treatments for inflammatory, neurological, and metabolic disorders.

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